m-PEG3-acid chloride

Descripción general

Descripción

m-PEG3-acid chloride: is a versatile and highly reactive reagent, widely utilized in pharmaceutical research due to its unique functionality. It belongs to the family of acid chlorides and features a carbonyl chloride group that readily reacts with various nucleophiles, enabling efficient and controlled conjugation of bioactive molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG3-acid chloride typically involves the reaction of m-PEG3 with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows: [ \text{m-PEG3-OH} + \text{SOCl}_2 \rightarrow \text{m-PEG3-Cl} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: m-PEG3-acid chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Hydrolysis: In the presence of water, this compound hydrolyzes to form m-PEG3-acid.

Common Reagents and Conditions:

Amines: React with this compound to form amides under mild conditions.

Alcohols: React to form esters, typically in the presence of a base such as pyridine.

Thiols: Form thioesters under similar conditions as alcohols.

Major Products Formed:

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols

Aplicaciones Científicas De Investigación

Drug Delivery Systems

PEGylation in Drug Formulation

m-PEG3-acid chloride is crucial in the development of PEGylated drugs. The attachment of polyethylene glycol (PEG) chains to therapeutic molecules can significantly improve their pharmacokinetics and reduce immunogenicity. For instance, PEGylation has been effectively used in the formulation of protein therapeutics such as interferons and monoclonal antibodies, leading to prolonged circulation times in the bloodstream and enhanced therapeutic efficacy .

Case Study: PEGylated Anticancer Agents

A notable application is in the creation of PEGylated anticancer drugs. For example, a study demonstrated that conjugating doxorubicin with this compound resulted in increased solubility and reduced systemic toxicity compared to non-PEGylated formulations. This modification allowed for higher doses to be administered while minimizing adverse effects on healthy tissues .

Bioconjugation Techniques

Linker for Peptide Synthesis

this compound serves as an effective linker in bioconjugation processes, particularly for synthesizing peptide-drug conjugates. The acid chloride group reacts with primary amines on peptides to form stable amide bonds, facilitating the attachment of drug moieties or imaging agents. This method is particularly valuable in targeted therapy where specific delivery to cancer cells is desired .

Case Study: Targeted Therapy Development

In a research project aimed at developing targeted therapies for breast cancer, this compound was employed to conjugate a cytotoxic agent to a peptide that binds specifically to cancer cell receptors. The resulting conjugate exhibited enhanced targeting capabilities and reduced off-target effects, demonstrating the potential of this compound in precision medicine .

Biomedical Device Coatings

Antifouling Properties

The use of this compound extends to biomedical device coatings, where it contributes antifouling properties. When coated with PEG derivatives, devices such as catheters and stents show reduced protein adsorption and cell adhesion, which can lead to lower rates of infection and thrombosis .

Case Study: Catheter Coating

A study evaluated the effectiveness of this compound-coated catheters in reducing bacterial colonization compared to standard catheters. Results indicated a significant decrease in biofilm formation on PEG-coated surfaces, highlighting its utility in enhancing device longevity and safety .

Diagnostic Applications

Imaging Agent Conjugation

this compound is also utilized in the preparation of imaging agents for diagnostic purposes. By conjugating PEG chains to radiolabeled peptides or antibodies, researchers can improve the stability and biodistribution of these agents, leading to better imaging outcomes in techniques such as positron emission tomography (PET) or single-photon emission computed tomography (SPECT) .

Case Study: Radiolabeled Peptides for Cancer Imaging

In a clinical trial involving patients with metastatic melanoma, radiolabeled peptides conjugated with this compound showed improved tumor targeting and visualization compared to non-PEGylated counterparts. This advancement allows for more accurate diagnosis and monitoring of treatment responses .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Drug Delivery Systems | PEGylation enhances drug solubility and stability | Prolonged circulation time |

| Bioconjugation Techniques | Linker for peptide-drug conjugates | Improved targeting and reduced toxicity |

| Biomedical Device Coatings | Antifouling properties reduce infection rates | Enhanced safety and device longevity |

| Diagnostic Applications | Conjugation for improved imaging agents | Better stability and biodistribution |

Mecanismo De Acción

The mechanism of action of m-PEG3-acid chloride involves the nucleophilic attack on the carbonyl carbon of the acid chloride group. This reaction forms a tetrahedral intermediate, which then collapses to release a chloride ion and form the final product. The molecular targets and pathways involved depend on the specific nucleophile reacting with the acid chloride .

Comparación Con Compuestos Similares

m-PEG2-acid chloride: Similar structure but with a shorter PEG chain.

m-PEG4-acid chloride: Similar structure but with a longer PEG chain.

m-PEG3-amine: Contains an amine group instead of an acid chloride.

Uniqueness: m-PEG3-acid chloride is unique due to its specific chain length and the presence of the reactive acid chloride group, which allows for efficient conjugation with a variety of nucleophiles. This makes it particularly useful in applications requiring precise control over molecular modifications .

Actividad Biológica

m-PEG3-acid chloride (CAS: 66722-87-0) is a highly reactive polyethylene glycol (PEG) derivative that plays a significant role in bioconjugation and drug delivery applications. This compound is characterized by its terminal carboxylic acid group, which can efficiently react with primary amine groups to form stable amide bonds. This property makes this compound an essential reagent in pharmaceutical research, particularly for enhancing the solubility, stability, and therapeutic efficacy of bioactive molecules.

Chemical Structure:

- This compound features a carbonyl chloride group that readily reacts with various nucleophiles, facilitating the conjugation of bioactive molecules.

Mechanism of Action:

- The primary mode of action involves the formation of stable amide bonds with primary amines, often facilitated by coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). This reaction enhances the solubility and stability of the conjugated biomolecules, which is critical for their biological activity and pharmacokinetics .

Applications in Biological Research

This compound is utilized across various fields including:

- Drug Delivery Systems:

- Bioconjugation:

- Protein Modification:

Stability and Solubility Enhancement

The conjugation of this compound to proteins or peptides results in significantly improved solubility in aqueous environments. This is particularly beneficial for hydrophobic drugs that typically exhibit low bioavailability.

Immunogenicity Reduction

Studies have shown that PEGylation using this compound can reduce the immunogenicity of therapeutic proteins. For instance, PEGylated enzymes have demonstrated prolonged circulation times and reduced antibody responses compared to their non-modified counterparts .

Case Studies and Research Findings

- PEGylated Therapeutics:

- Targeted Drug Delivery:

Comparative Analysis

| Compound | Chain Length | Reactivity | Applications |

|---|---|---|---|

| m-PEG2-acid chloride | 2 units | Moderate | Drug delivery |

| This compound | 3 units | High | Bioconjugates, protein modification |

| m-PEG4-acid chloride | 4 units | High | Targeted therapies |

Propiedades

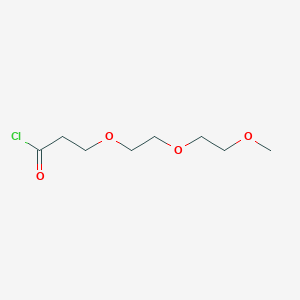

IUPAC Name |

3-[2-(2-methoxyethoxy)ethoxy]propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO4/c1-11-4-5-13-7-6-12-3-2-8(9)10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAOJSQBWUCVSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.